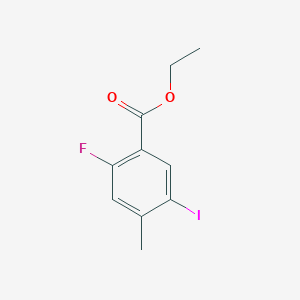
Ethyl 2-fluoro-5-iodo-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-fluoro-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C10H10FIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-5-iodo-4-methylbenzoate typically involves the following steps:
Halogenation: The starting material, 4-methylbenzoic acid, undergoes halogenation to introduce the iodine atom at the 5-position. This can be achieved using iodine and a suitable oxidizing agent.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-fluoro-5-iodo-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
科学的研究の応用
Ethyl 2-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-fluoro-5-iodo-4-methylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its biological activity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets.
類似化合物との比較
Ethyl 2-fluoro-5-iodo-4-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-4-methylbenzoate: Lacks the iodine atom, which can affect its reactivity and applications.
Ethyl 5-iodo-4-methylbenzoate: Lacks the fluorine atom, which can influence its chemical properties.
Ethyl 2-fluoro-5-iodobenzoate: Lacks the methyl group, which can alter its steric and electronic properties.
特性
分子式 |
C10H10FIO2 |
|---|---|
分子量 |
308.09 g/mol |
IUPAC名 |
ethyl 2-fluoro-5-iodo-4-methylbenzoate |
InChI |
InChI=1S/C10H10FIO2/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5H,3H2,1-2H3 |
InChIキー |
SVLUMFHKPTWIML-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C(=C1)I)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


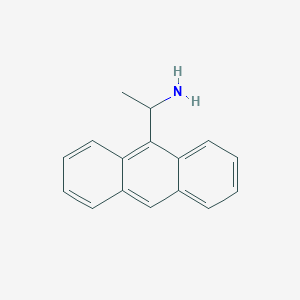
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)

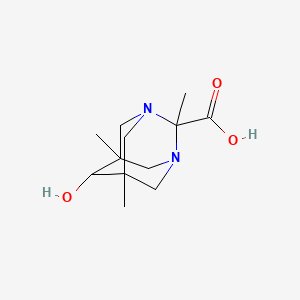
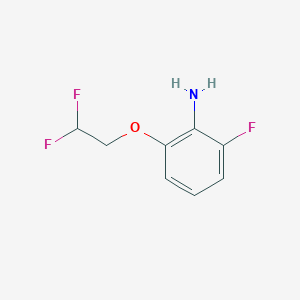
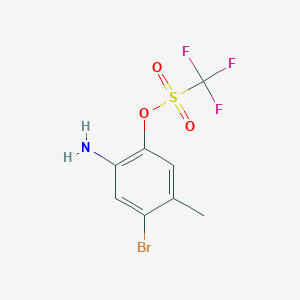



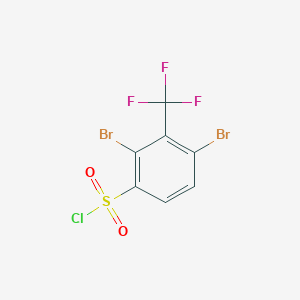

![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
